2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters as building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a common step in the synthesis of such compounds . The Matteson-CH2-homologation, which involves the use of in situ generated CH2BrLi in THF at low temperature, is another method that might be relevant .Scientific Research Applications
Pyran Derivatives in Pharmacological Research
The research on pyran derivatives, including compounds structurally related to 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-isopropylacetamide, has shown significant neurotropic activity. Compounds like 2-dialkylamino-4-oxo-4H-naphtho pyrans exhibit neuroleptic-type activity, with some showing antidepressive properties (Ermili, Balbi, & Roma, 1976).
Anticonvulsant Activity of Pyran Derivatives
Studies on similar compounds have demonstrated potential anticonvulsant effects. For example, certain 4H-pyran-4-one derivatives were evaluated for their anticonvulsant activities and showed promise in this field (Aytemir & Çalış, 2010).
Synthesis and Applications in Organic Chemistry
The synthesis and transformation of pyran derivatives, such as 2H-pyran-2-ones, are crucial in organic chemistry and drug development. These compounds can serve as synthons for further chemical transformations (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).
Histamine H4 Receptor Ligands
Research has also explored the use of pyrimidine-containing ligands, similar in structure to the compound , for the histamine H4 receptor. These compounds have shown potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).
Antibacterial and Antifungal Applications
Novel acrylate monomers based on pyran derivatives have shown moderate to good antibacterial and antifungal activities. This indicates the potential use of these compounds in the development of new antimicrobial agents (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Anti-Inflammatory and Anti-Nociceptive Agents
Some pyran derivatives have been synthesized with the aim to develop new agents with potential anti-inflammatory and anti-nociceptive activity. These compounds are useful in understanding the chemistry behind pain management and inflammation control (Upmanyu, Gupta, Shah, & Mishra, 2011).
Properties
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-17(2)23-22(27)16-29-21-15-28-19(12-20(21)26)14-25-10-8-24(9-11-25)13-18-6-4-3-5-7-18/h3-7,12,15,17H,8-11,13-14,16H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPIILWSVGZSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.